molecular formula C10H5BrN2O B1450734 8-Bromo-4-hydroxyquinoline-6-carbonitrile CAS No. 1388024-63-2

8-Bromo-4-hydroxyquinoline-6-carbonitrile

Cat. No. B1450734
M. Wt: 249.06 g/mol
InChI Key: MWOLIJWKOGCLMQ-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxyquinoline-6-carbonitrile, commonly referred to as 8-BHQC, is a synthetic compound that has been studied for its potential applications in scientific research. 8-BHQC is a nitrile derivative of 4-hydroxyquinoline, a heterocyclic aromatic compound that is known to possess anti-inflammatory and anti-microbial properties. 8-BHQC has been studied for its potential use in lab experiments due to its ability to form stable complexes with metal ions, as well as its ability to act as an antioxidant.

Scientific Research Applications

Spectroscopic Characterization and Properties

8-Bromo-4-hydroxyquinoline-6-carbonitrile derivatives, particularly 8-bromo-7-hydroxyquinoline (BHQ), have been extensively studied for their unique spectroscopic properties. BHQ derivatives coexist in different forms in aqueous solutions, showing varied absorption and resonance Raman spectroscopic characteristics. The study by An et al. (2009) utilized absorption and resonance Raman spectroscopy to examine BHQ protected acetate in various solvents, revealing insights into the ground-state species' forms in aqueous solutions. These investigations contribute to understanding the molecular structure and behavior of such compounds in different environments, crucial for developing novel spectroscopic techniques and materials (An et al., 2009).

Photolabile Protecting Groups

BHQ has been identified as a superior photolabile protecting group for carboxylic acids, offering greater efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups. This characteristic makes it exceptionally useful in biological studies where controlled release of protected compounds is required. Fedoryak and Dore (2002) described the synthesis and photochemistry of BHQ-based protecting groups, highlighting their potential in vivo applications due to their increased solubility, low fluorescence, and high sensitivity to multiphoton excitation (Fedoryak & Dore, 2002).

Antitumor Activities

The antitumor activities of certain novel derivatives have been a subject of interest. El-Agrody et al. (2012) synthesized a series of pyrano[3,2-h]quinoline derivatives and evaluated their antitumor properties against various human tumor cell lines. Some compounds demonstrated significant growth inhibition of cancer cells, providing a basis for further investigation into their potential as antitumor agents (El-Agrody et al., 2012).

Optoelectronic and Charge Transport Properties

Hydroquinoline derivatives, including those with bromo groups, have been explored for their optoelectronic, nonlinear, and charge transport properties. Irfan et al. (2020) conducted a detailed study on several compounds, assessing their structural, electronic, optical, and charge transport characteristics through density functional theory (DFT). Their findings suggest these compounds could serve as efficient multifunctional materials in optoelectronic applications (Irfan et al., 2020).

Radiation Stability and Biological Activity

The synthesis and radiation stability of new biologically active hydroquinoline and pyrimido[4,5-b]quinoline derivatives have been reported, showcasing their potential in radiosterilization processes. Compounds synthesized from bromo-phenyl-hexahydroquinoline carbonitrile demonstrated remarkable antifungal activity and maintained their structural integrity upon radiosterilization, indicating their suitability for sterile pharmaceutical applications (Abdel-Gawad et al., 2005).

properties

IUPAC Name

8-bromo-4-oxo-1H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-4-6(5-12)3-7-9(14)1-2-13-10(7)8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOLIJWKOGCLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-hydroxyquinoline-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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